3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline
Description
This compound is a Schiff base derivative featuring a nitro-substituted aniline moiety linked via an imine group to a 1,3-thiazole ring substituted with a pyrrolidine group. The structural components—nitro group, thiazole, and pyrrolidine—impart unique electronic and steric properties. The E-configuration of the imine bond is critical for its reactivity and interactions, particularly in coordination chemistry and biological applications .
Properties
IUPAC Name |
N-(3-nitrophenyl)-1-(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-18(20)12-5-3-4-11(8-12)15-9-13-10-16-14(21-13)17-6-1-2-7-17/h3-5,8-10H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMUBHKAUGWGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(S2)C=NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine moiety. The final step involves the nitration of the aniline derivative to introduce the nitro group. Reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiazole ring.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine and thiazole rings can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues with Varying Heterocycles
3-Nitro-N-[(Pyridine-2-yl)Methylene]Aniline :
Replacing the thiazole-pyrrolidine unit with a pyridine ring alters electronic properties. The pyridine-based analogue exhibits stronger π-acceptor capabilities, enhancing coordination with transition metals like iron. However, the thiazole-pyrrolidine system in the target compound introduces sulfur-based soft Lewis basicity, favoring interactions with soft metals (e.g., Pd, Cu) .- N-Allyl-2-Nitro-5-(1-Piperazinyl)Aniline: This compound substitutes the thiazole-imine framework with a piperazinyl group. The target compound’s thiazole ring may improve membrane permeability due to its lipophilic sulfur atom .
3-Methyl-N-[(E)-2-(3-Methyl-4-Nitro-1,2-Oxazol-5-yl)Ethenyl]Aniline :
The isoxazole ring here differs from thiazole by replacing sulfur with oxygen. This reduces electron-withdrawing effects and alters metabolic stability. The target compound’s thiazole-pyrrolidine system may offer better resistance to oxidative degradation .
2.4 Physicochemical Properties
- Nitro Group Positioning :
The meta-nitro substitution in the target compound reduces resonance stabilization compared to para-nitro analogues (e.g., S1 in ), increasing electrophilicity and reactivity in nucleophilic substitutions . - Hydrogen-Bonding Patterns :
Crystallographic studies () indicate that pyrrolidine’s NH group participates in hydrogen bonding, similar to piperazine in N-Allyl-2-nitro-5-(1-piperazinyl)aniline . However, thiazole’s sulfur may disrupt packing efficiency, reducing melting points compared to pyridine-based analogues .
Key Data Table: Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
